Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

A series of 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide were designed and synthesized . The most active compound of the series was 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-[4-(4-bromophenoxy)benzylidene]acetohydrazide BT 15 .Molecular Structure Analysis

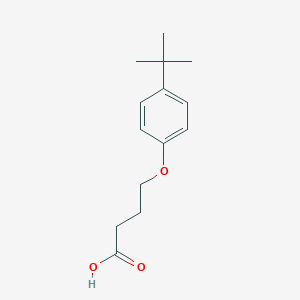

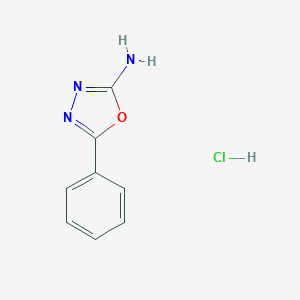

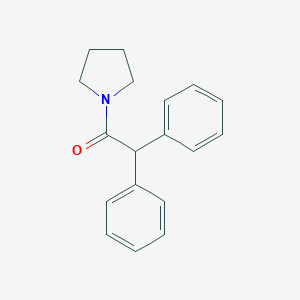

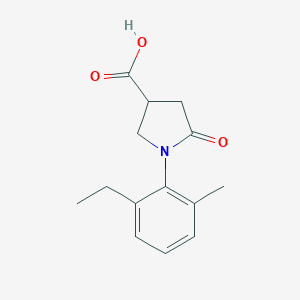

The molecular formula of Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate is C11H11NO2S2 . The canonical SMILES structure is CCOC(=O)CSC1=NC2=CC=CC=C2S1 .Chemical Reactions Analysis

The title reagent engaged in the modified Julia olefination with aldehydes under mild reaction conditions (DBU, CH2Cl2, rt or −78 °C) to yield α, β -unsaturated esters .Physical And Chemical Properties Analysis

The molecular weight of Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate is 253.341 g/mol . It has 5 H-Bond acceptors and 0 H-Bond donors .Wissenschaftliche Forschungsanwendungen

Tautomerism and Decomposition Studies

Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate and its derivatives exhibit interesting tautomeric behaviors and decomposition patterns. For instance, ethyl (1,2-benzisothiazol-3-yl)cyanoacetate, a related compound, exists as a mixture of two tautomers and decomposes under certain conditions (Carrington et al., 1972).

Synthesis of α-Fluoro Acrylonitriles

The compound is used in the synthesis of novel reagents like (1,3-benzothiazol-2-ylsulfonyl)fluoroacetonitrile. This reagent, derived from ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)-α-fluoroacetate, is effective in producing α-fluoro acrylonitriles with high yields and Z-stereoselectivity (del Solar et al., 2008).

Synthesis of Substituted Carboxylic Acids

Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate is instrumental in synthesizing substituted carboxylic acids and esters. This involves alkylation and subsequent hydrolysis, yielding acetic acids in good-to-excellent yields (Hussein & McGeary, 2014).

Antimicrobial Activity

Derivatives of ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate have shown notable antimicrobial properties. Compounds synthesized from (1,3-Benzothiazol-2-ylsulfanyl)acetic acid exhibited appreciable antifungal and antibacterial activities (Chakraborty et al., 2014).

Metal Complex Synthesis

This compound is also used in the synthesis of metal complexes. For instance, new metal complexes with ions like Fe(II), Mn(II), Co(II), and others were prepared using (Benzothiazol-2-ylsulfanyl)-acetic acid, showing potential for further exploration in this field (Yousif et al., 2011).

Safety And Hazards

The safety data sheet for a similar compound, Ethyl acetate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, causes serious eye irritation, and has specific target organ toxicity (single exposure) with the target organ being the central nervous system (CNS) .

Eigenschaften

IUPAC Name |

ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S2/c1-2-14-10(13)7-15-11-12-8-5-3-4-6-9(8)16-11/h3-6H,2,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOZLAJJSFPATME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC2=CC=CC=C2S1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10214015 |

Source

|

| Record name | Benzothiazolethiol, 2-ethoxycarbonylmethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10214015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate | |

CAS RN |

24044-88-0, 64036-42-6 |

Source

|

| Record name | Acetic acid, (2-benzothiazolylthio)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024044880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzothiazolethiol, 2-ethoxycarbonylmethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064036426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzothiazolethiol, 2-ethoxycarbonylmethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10214015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B181855.png)

![12H-quinoxalino[2,3-b][1,4]benzothiazine](/img/structure/B181861.png)